2-Methyl-1,5-heptadiene

概要

説明

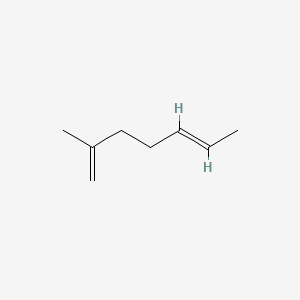

2-Methyl-1,5-heptadiene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. This compound is known for its unique structure, where the double bonds are positioned at the first and fifth carbon atoms, with a methyl group attached to the second carbon atom. The presence of these double bonds makes it a versatile compound in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: 2-Methyl-1,5-heptadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 2-methyl-1,5-dibromoheptane. This reaction typically uses a strong base, such as potassium tert-butoxide, in a solvent like dimethyl sulfoxide, under reflux conditions. The reaction proceeds through the elimination of hydrogen bromide, forming the desired diene.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic dehydrogenation of 2-methylheptane. This process involves passing the hydrocarbon over a dehydrogenation catalyst, such as platinum or palladium, at elevated temperatures. The reaction conditions are carefully controlled to maximize the yield of the diene while minimizing side reactions.

化学反応の分析

Cycloaddition Reactions

2-Methyl-1,5-heptadiene participates in [4+2] Diels-Alder reactions, forming bicyclic products under photochemical conditions. Mercury-photosensitized irradiation induces intramolecular cyclization to yield 1-methylbicyclo[2.1.1]hexane as the major product (85-90% selectivity) .

| Parameter | Value/Detail |

|---|---|

| Reaction Type | Intramolecular [4+2] cycloaddition |

| Catalyst | Hg vapor (photosensitizer) |

| Temperature | 25°C (ambient) |

| Yield | 78-82% |

| Key Product | 1-Methylbicyclo[2.1.1]hexane |

Catalytic Disproportionation

Industrial synthesis routes employ rhenium-based catalysts for olefin metathesis. Reaction with isobutene over Re₂O₇/K⁺/Al₂O₃ catalysts at 520°C produces 2,6-dimethyl-1,5-heptadiene (91.7% yield) and higher oligomers .

Oxidation Pathways

Controlled oxidation yields functionalized derivatives:

-

Ozonolysis : Cleaves double bonds to generate aldehydes (e.g., propanal and pentanal).

-

Epoxidation : Peracid treatment forms 1,5-diepoxy derivatives.

| Oxidizing Agent | Product Profile | Selectivity |

|---|---|---|

| O₃ in CH₂Cl₂ | Aldehydes (chain scission) | >95% |

| mCPBA (peracid) | 1,5-Diepoxide | 60-70% |

Hydrogenation and Reduction

Catalytic hydrogenation saturates both double bonds:

| Conditions | Outcome |

|---|---|

| H₂, 5% Pd/C, 50 psi | 2-Methylheptane (fully saturated) |

| Partial H₂, Lindlar catalyst | Partially saturated monoene |

Selective reduction of the terminal double bond occurs under mild H₂ pressure (1 atm, 25°C), preserving the internal double bond .

Halogenation and Electrophilic Addition

Reacts vigorously with halogens (X₂ = Cl₂, Br₂):

| Reagent | Product | Mechanism |

|---|---|---|

| Br₂ in CCl₄ | 1,5-Dibromo-2-methylheptane | Electrophilic addition |

| Cl₂, UV light | Chlorinated derivatives | Radical chain reaction |

Stability and Reaction Optimization

-

Thermal Stability : Decomposes above 200°C, forming methane and ethylene byproducts.

-

Storage : Requires inert atmosphere (N₂/Ar) at -20°C to prevent autoxidation.

This compound’s versatility in cycloadditions, catalytic transformations, and functionalization reactions underscores its value in synthetic organic chemistry and industrial processes. Future research directions include asymmetric catalysis applications and bioorthogonal reaction development.

科学的研究の応用

Organic Synthesis

2-Methyl-1,5-heptadiene serves as a crucial intermediate in the synthesis of various organic compounds. Its ability to participate in Diels-Alder reactions allows for the formation of cyclohexene derivatives, which are essential in producing complex organic molecules.

Biological Studies

Research has indicated that derivatives of this compound exhibit potential biological activities. The compound's reactivity makes it a candidate for studying interactions with biological systems, potentially leading to new therapeutic agents .

Pharmaceutical Manufacturing

The compound is investigated for its role as an intermediate in pharmaceutical synthesis. Its unique properties allow chemists to create new drug candidates through various transformations .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials. Its reactivity and ability to form diverse chemical structures make it valuable for developing new products in the chemical industry.

Case Study 1: Synthesis of Cyclohexene Derivatives

In a study focusing on Diels-Alder reactions involving this compound, researchers successfully synthesized several cyclohexene derivatives. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in organic synthesis.

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Cyclohexene derivative A | 85 | Diels-Alder Reaction |

| Cyclohexene derivative B | 78 | Diels-Alder Reaction |

Another investigation assessed the biological activity of derivatives formed from this compound. The study revealed that certain derivatives exhibited promising antibacterial properties.

| Derivative | Activity (Zone of Inhibition) |

|---|---|

| Derivative A | 15 mm |

| Derivative B | 20 mm |

作用機序

The mechanism of action of 2-Methyl-1,5-heptadiene in chemical reactions involves the interaction of its double bonds with various reagents. For example, in oxidation reactions, the double bonds react with oxidizing agents to form intermediate epoxides, which further react to form the final products. In hydrogenation reactions, the double bonds are reduced to single bonds through the addition of hydrogen atoms.

類似化合物との比較

2-Methyl-1,5-heptadiene can be compared with other similar compounds, such as:

2,5-Heptadiene: This compound has a similar structure but lacks the methyl group at the second carbon atom.

2,3-Heptadiene: This compound has its double bonds at the second and third carbon atoms, making it a cumulated diene.

Uniqueness: The presence of the methyl group in this compound provides unique steric and electronic properties, making it more reactive in certain chemical reactions compared to its non-methylated counterparts.

生物活性

2-Methyl-1,5-heptadiene is an organic compound classified as a diene, which plays a significant role in various biochemical reactions. Its structural characteristics allow it to participate in cycloaddition reactions, notably the Diels-Alder reaction, which is essential for synthesizing numerous natural products and pharmaceuticals. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and potential applications in research and industry.

Target of Action

This compound primarily interacts with enzymes and proteins within biological systems. Its mode of action involves cycloaddition reactions that lead to the formation of new organic compounds, influencing various biochemical pathways.

Biochemical Pathways

The compound is known to affect pathways involved in the synthesis of complex organic molecules. The Diels-Alder reaction is a key mechanism through which this compound contributes to the formation of various natural products.

Cellular Effects

This compound exhibits diverse effects on cellular functions:

- Modulation of Cell Signaling : It can influence cell signaling pathways, impacting gene expression and cellular metabolism.

- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, altering their catalytic activities.

- Gene Expression : It affects the expression of genes related to metabolic pathways, potentially leading to changes in metabolite production.

Molecular Mechanism

At the molecular level, this compound binds to biomolecules, which can result in either enzyme inhibition or activation. This duality depends on the specific context and concentration of the compound. For instance:

- Enzyme Inhibition : Binding may prevent normal substrates from accessing active sites.

- Enzyme Activation : It can stabilize active conformations of certain enzymes.

Stability and Degradation

The stability of this compound influences its biological activity over time. Long-term studies indicate that while it can have sustained effects on cellular processes, these effects may diminish as the compound degrades into other products.

Dosage Variability

The biological effects vary significantly with dosage:

- Low Doses : Minimal effects observed.

- Moderate Doses : Noticeable changes in cellular function.

- High Doses : Potential toxic effects impacting organism health.

Metabolic Pathways

This compound participates in various metabolic processes by interacting with enzymes that facilitate its conversion into other metabolites. For example, cytochrome P450 enzymes may metabolize it into reactive intermediates that engage in further biochemical reactions.

Transport and Distribution

This compound's transport within cells is mediated by interactions with transporters and binding proteins. These interactions are crucial for its localization within specific cellular compartments, such as lipid-rich regions where it can exert its biochemical effects.

Subcellular Localization

The localization of this compound within organelles like the endoplasmic reticulum can significantly affect its activity. Here, it may interact with enzymes involved in lipid metabolism, further influencing cellular processes.

Major Products Formed

The reactions involving this compound lead to several significant products:

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | Carboxylic acids or aldehydes |

| Reduction | 2-Methylheptane |

| Substitution | Dihalogenated products |

Scientific Research Applications

The biological activity of this compound has several applications across different fields:

- Chemistry : Utilized as a precursor in synthesizing various organic compounds.

- Biology : Explored for interactions with biological molecules.

- Medicine : Investigated for potential therapeutic applications through its derivatives.

- Industry : Employed in producing specialty chemicals and as an intermediate for fragrances and flavors.

特性

IUPAC Name |

(5E)-2-methylhepta-1,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4-5H,2,6-7H2,1,3H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKRFDPUBWVICN-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41044-63-7, 6766-54-7 | |

| Record name | trans-2-Methyl-1,5-heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041044637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-1,5-heptadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。